

Technical Deep Dive: Acetamidoxime (N'-Hydroxyacetimidamide)

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Compound of Interest

Compound Name: Acetamidoxime

CAS No.: 22059-22-9

Cat. No.: B1239325

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Chemical Identity & Fundamental Properties

Acetamidoxime represents the simplest aliphatic amidoxime, serving as a critical bridge between nitrile chemistry and hydroxamic acid derivatives. It is characterized by the presence of both an amino group (

) and an oxime group (

) attached to the same carbon atom, creating a unique amphoteric electronic environment.

Nomenclature and Registry

Parameter	Value
CAS Registry Number	22059-22-9 (Free Base)
IUPAC Name	N'-Hydroxyacetimidamide (Preferred); N'-Hydroxyethanimidamide
Common Synonyms	Acetamide oxime; Methylamidoxime; 1-Amino-1-hydroxyiminoethane
Molecular Formula	
Molecular Weight	74.08 g/mol
SMILES	CC(=NO)N

Structural Tautomerism & Stability

Acetamidoxime exhibits prototropic tautomerism, which dictates its reactivity and ligand binding behavior. The molecule exists primarily in the Z-amidoxime configuration in the solid state and polar solvents, stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the amine nitrogen.

- Z-Amidoxime (Dominant): The hydroxyl group is syn to the amino group.
- E-Amidoxime: The hydroxyl group is anti to the amino group.
- Aminonitrone (Minor): A zwitterionic tautomer relevant in specific solvent spheres.

Key Physicochemical Data:

- Melting Point: 135–138 °C (Recrystallized)
- pKa: ~5.7 (Protonation occurs at the oxime nitrogen, not the amine)
- Solubility: Highly soluble in water, ethanol, and DMSO; sparingly soluble in non-polar solvents.

Synthesis & Purification Protocol

The industrial and laboratory standard for synthesizing **acetamidoxime** involves the nucleophilic addition of hydroxylamine to acetonitrile. This reaction is driven by the high nucleophilicity of the hydroxylamine nitrogen attacking the electrophilic nitrile carbon.

Reaction Mechanism & Stoichiometry

The reaction requires free hydroxylamine. Since hydroxylamine is often stored as the stable hydrochloride salt (

), a base (typically

or

) is required to liberate the free amine in situ.

Validated Laboratory Protocol

Safety Note: Hydroxylamine is potentially explosive upon heating; maintain temperature controls strictly.

Reagents:

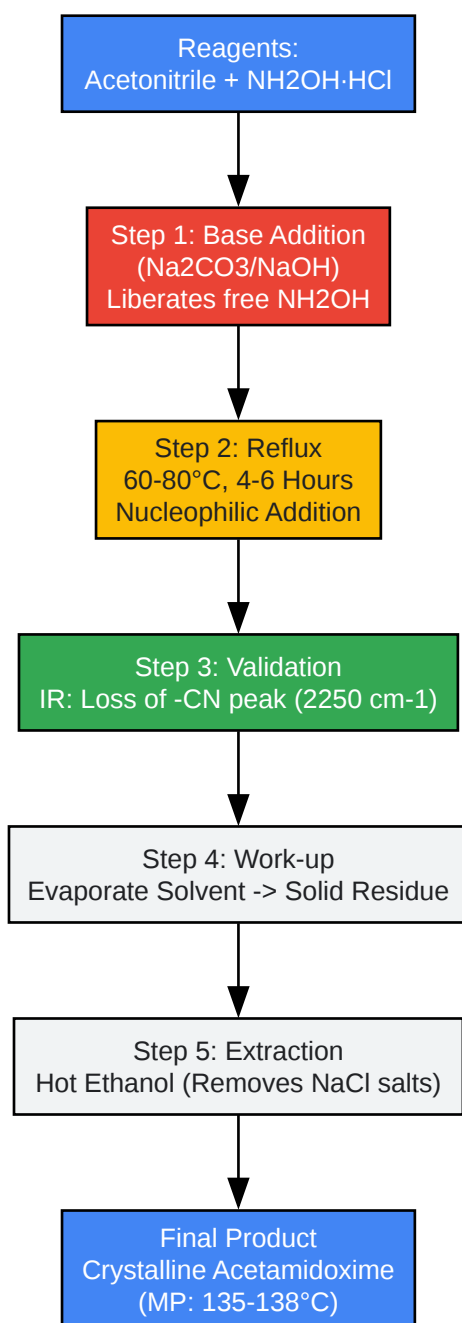
- Hydroxylamine Hydrochloride (): 1.1 equivalents
- Acetonitrile (): 1.0 equivalent (Limiting reagent)
- Sodium Carbonate (): 0.55 equivalents (or NaOH 1.1 eq)
- Solvent: Methanol or Ethanol/Water (1:1)

Step-by-Step Methodology:

- Liberation: Dissolve in a minimum amount of water. Slowly add (solid or solution) at 0°C to liberate free hydroxylamine. Evolution of will occur.^[1]
- Addition: Add acetonitrile dropwise to the hydroxylamine solution while stirring.
- Reflux: Heat the mixture to reflux (approx. 70-80°C) for 4–6 hours.
- Monitoring: Monitor reaction progress via IR spectroscopy (disappearance of the nitrile peak at ~2250) or TLC (mobile phase: Ethyl Acetate/Methanol).

- Work-up: Evaporate the solvent under reduced pressure. The residue contains the product and NaCl.
- Purification: Extract the residue with hot ethanol or isopropanol (product dissolves; NaCl does not). Filter hot.
- Crystallization: Cool the filtrate to induce crystallization.^[2] Recrystallize from ethanol for high purity.

Synthesis Workflow Diagram



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Figure 1: Step-by-step synthesis workflow for the production of **Acetamidoxime** from Acetonitrile.

Reactivity & Applications

Heterocyclic Building Block (Tiemann Reaction)

Acetamidoxime is a primary precursor for 1,2,4-oxadiazoles, a pharmacophore found in various antiviral and anti-inflammatory drugs.

- Mechanism: O-acylation of the amidoxime with a carboxylic acid derivative (e.g., acid chloride) followed by thermal cyclization.
- Causality: The oxime oxygen is more nucleophilic than the amine nitrogen, leading to initial O-substitution.

Uranium Extraction from Seawater

This is the most critical materials science application. Poly(acrylamidoxime) adsorbents are the benchmark for harvesting uranium (

) from seawater.

- Mechanism: The amidoxime ligand acts as a bidentate chelate. The amine nitrogen and the oxime oxygen coordinate with the uranyl ion, displacing carbonate ions found in seawater.
- Selectivity: Amidoxime shows high selectivity for

over competing ions like

and

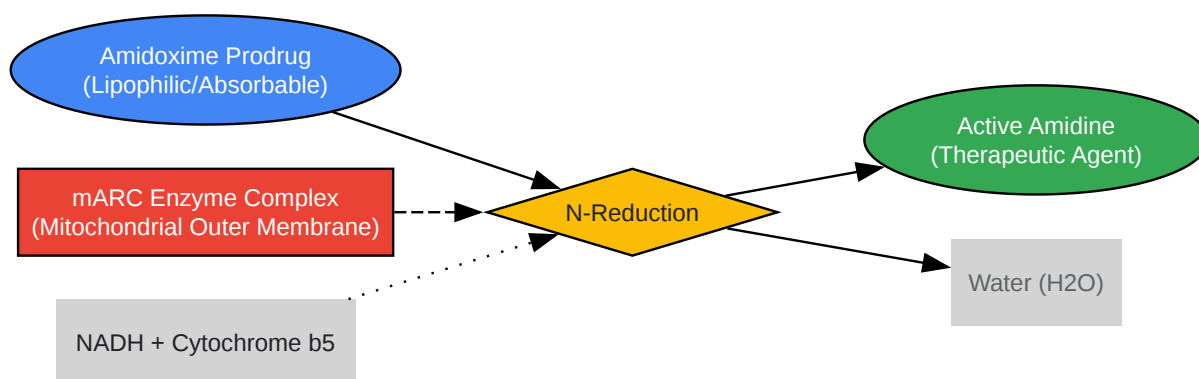
due to the specific coordination geometry and orbital overlap with f-block elements.

Pharmaceutical: The mARC Pathway & Prodrugs

Acetamidoxime structures are used as prodrug moieties to improve oral bioavailability of amidines (which are often too basic and hydrophilic to permeate membranes).

- Prodrug Strategy: An amidine drug is N-hydroxylated to an amidoxime (neutral, lipophilic).
- Bioactivation: Once absorbed, the Mitochondrial Amidoxime Reducing Component (mARC) enzyme system reduces the N-OH bond back to the active amidine.

Biological Metabolism Diagram (mARC Pathway)



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Figure 2: The metabolic reduction of amidoxime prodrugs to active amidines via the mARC enzyme system.

Analytical Characterization Data

To ensure trustworthiness in identification, the following spectral data should be used for validation.

Technique	Characteristic Signal	Interpretation
IR Spectroscopy	3400–3100	Broad O-H and N-H stretching
1660–1640	C=N stretching (Oxime)	
Absence of 2250	Confirms conversion of Nitrile	
1H NMR (DMSO-d6)	1.7–1.8 ppm (s, 3H)	Methyl group ()
5.3–5.5 ppm (s, 2H)	Amine protons ()	
8.6–8.8 ppm (s, 1H)	Hydroxyl proton ()	
Mass Spectrometry	m/z 75	Protonated molecular ion

Safety & Handling

Acetamidoxime is classified as an irritant.[3] Standard GLP (Good Laboratory Practice) is required.

- Hazard Statements (GHS):
 - H315: Causes skin irritation.[3]
 - H319: Causes serious eye irritation.[3]
 - H335: May cause respiratory irritation.
- Storage: Hygroscopic. Store in a desiccator or tightly sealed container under inert gas (Argon/Nitrogen) to prevent hydrolysis or moisture uptake.

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